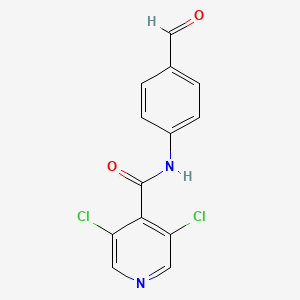
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C12H7Cl2N2O. It is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring, a formyl group attached to the phenyl ring, and a carboxamide group at the 4 position of the pyridine ring
Vorbereitungsmethoden
The synthesis of 3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide typically involves the reaction of 3,5-dichloropyridine-4-carboxylic acid with 4-formylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 3,5-dichloro-N-(4-carboxyphenyl)pyridine-4-carboxamide, while reduction yields 3,5-dichloro-N-(4-hydroxyphenyl)pyridine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new chemical processes and materials with specific properties
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity to target molecules . Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide can be compared with other similar compounds, such as:
3,5-Dichloro-4-formylpyridine:
3,5-Dichloro-N-(4-methylphenyl)pyridine-4-carboxamide: Contains a methyl group instead of a formyl group, which affects its chemical properties and potential biological activities.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
254760-48-0 |
|---|---|
Molekularformel |
C13H8Cl2N2O2 |
Molekulargewicht |
295.12 g/mol |
IUPAC-Name |
3,5-dichloro-N-(4-formylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-10-5-16-6-11(15)12(10)13(19)17-9-3-1-8(7-18)2-4-9/h1-7H,(H,17,19) |
InChI-Schlüssel |
LHFLPHSEUIRTDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)NC(=O)C2=C(C=NC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]-](/img/structure/B14255373.png)
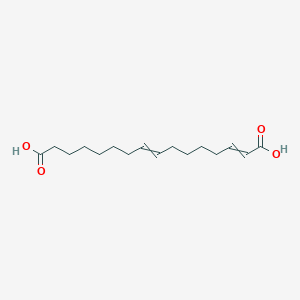
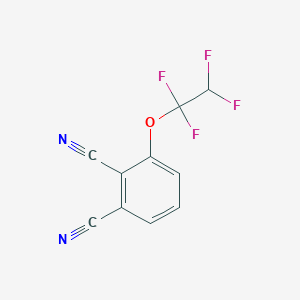
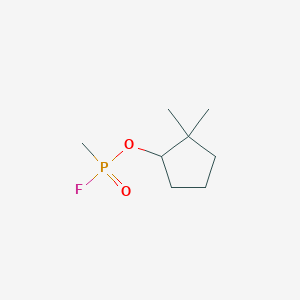
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)
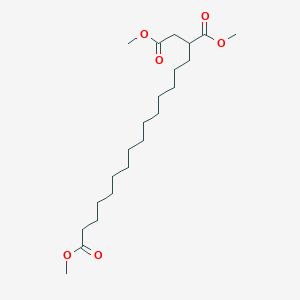

![3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid](/img/structure/B14255408.png)

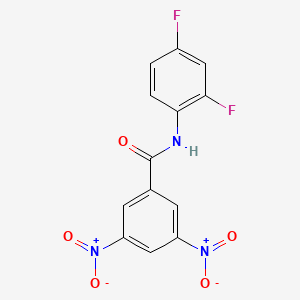

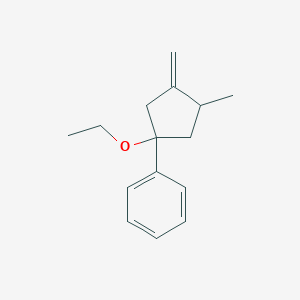
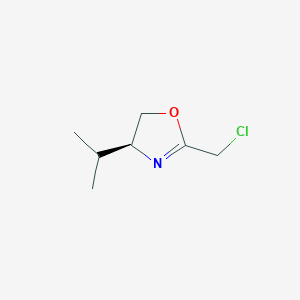
![1,1-Difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitropropan-2-ol](/img/structure/B14255454.png)
